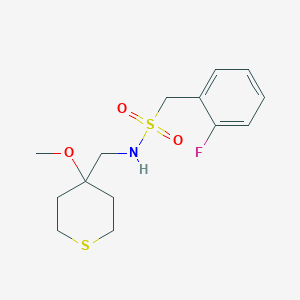

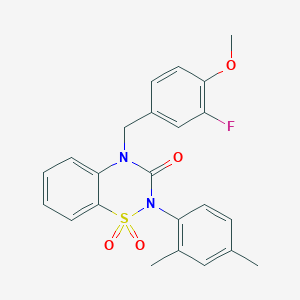

![molecular formula C22H15N3O2S2 B2528827 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 361158-93-2](/img/structure/B2528827.png)

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

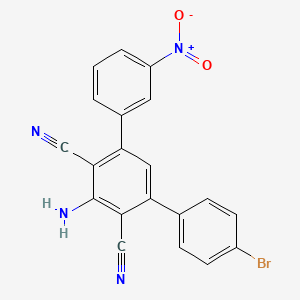

“N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide” is a chemical compound . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

Synthesis Analysis

The synthesis of similar compounds involves the acylation of amines with carbonyl chloride in propan-2-ol to give carboxamide. The carboxamide is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide which is oxidized with potassium ferricyanide in alkaline medium .Molecular Structure Analysis

The molecular structure of “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide” is characterized by the presence of benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties. The average mass of the molecule is 370.406 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds involve electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide leads to the formation of quaternization product at the pyridine nitrogen atom .Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs) and Electroluminescent Materials

The compound’s photophysical properties have been investigated, revealing promising characteristics for OLEDs. Specifically, benzothiadiazole-based materials containing methyl substitution exhibit shorter wavelength absorption and emission compared to non-methylated dyes. The presence of a methyl group on the donor side leads to a blue shift in absorption and emission, while steric effects from the methyl group result in a nonplanar arrangement of donor and acceptor moieties. This arrangement inhibits intramolecular charge transfer and promotes solvatochromism in emission spectra. Solution-processed multilayered OLED devices fabricated with these compounds as host or dopant emitters exhibit green/yellowish-green electroluminescence with high external quantum efficiency .

Heterocyclic Systems and Photoluminescent Materials

The compound belongs to the intriguing class of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) derivatives. While less studied than other fused thiadiazoles, these cyano-substituted heterocycles hold potential as photoluminescent materials. Further exploration of their chemical properties could yield novel applications .

Selective Synthesis and Derivatives

Selective synthesis of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) has paved the way for efficient production of unsymmetrical derivatives of this heterocyclic system. Investigating these derivatives may reveal additional applications .

Propriétés

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2S2/c1-13-23-17-10-11-18-20(19(17)28-13)29-22(24-18)25-21(26)14-6-5-9-16(12-14)27-15-7-3-2-4-8-15/h2-12H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYYMRFGMCAVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)

![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)